REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6]([O:7][CH:12]2[CH:13]([O:20][CH3:21])[O:14][CH:15]([CH2:18][OH:19])[CH:16]2[OH:17])(=[O:8])=[O:9])[cH:10][cH:11]1.[CH3:22][O-:23].[CH3:25][C:26](=[O:27])[OH:28].[CH3:29][OH:30].[Na+:24]>>[CH:12]12[CH:13]([O:20][CH3:21])[O:14][CH:15]([CH2:18][OH:19])[CH:16]1[O:17]2
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Name
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COC1OC(CO)C(O)C1OS(=O)(=O)c1ccc(C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1OC(CO)C(O)C1OS(=O)(=O)c1ccc(C)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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COC1OC(CO)C2OC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |